Hexahydro-3-methylphthalic anhydride
Description
3-Methylhexahydrophthalic anhydride (3-MHHPA; CAS 57110-29-9) is a cycloaliphatic anhydride with the molecular formula C₉H₁₂O₃ and a molecular weight of 168.19 g/mol . Structurally, it consists of a six-membered cyclohexane ring fused to an anhydride group, with a methyl substituent at the 3-position (Figure 1). This compound is a colorless liquid under standard conditions and is primarily used as a hardener for epoxy resins in high-performance coatings, electrical insulation, and composites due to its thermal stability and resistance to environmental degradation . Notably, 3-MHHPA is recognized as a bio-based alternative to petrochemical-derived anhydrides, aligning with sustainable chemistry trends .
Structure
3D Structure
Propriétés
IUPAC Name |
4-methyl-3a,4,5,6,7,7a-hexahydro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5-7H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXBYUPMEYVDXIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC2C1C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7029378 | |
| Record name | Hexahydro-4-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
57110-29-9, 53319-73-6 | |
| Record name | 3-Methylhexahydrophthalic anhydride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=57110-29-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC225257 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=225257 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,3-Isobenzofurandione, hexahydro-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Hexahydro-4-methyl-1,3-isobenzofurandione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7029378 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Hexahydro-3-methylphthalic anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.043 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Comparaison Avec Des Composés Similaires
The following sections compare 3-MHHPA with structurally and functionally related anhydrides, including hexahydrophthalic anhydride (HHPA) , methyltetrahydrophthalic anhydride (MTHPA) , and 3,6-dimethylhexahydrophthalic anhydride (3,6-DMHHPA) .
Structural and Chemical Properties
Key Differences :
- Saturation : HHPA and 3-MHHPA are fully hydrogenated (hexahydro), enhancing thermal stability compared to MTHPA, which is partially hydrogenated (tetrahydro) and more reactive .
- Substituent Effects : The methyl group in 3-MHHPA increases hydrophobicity and steric hindrance, reducing water absorption in cured resins compared to HHPA .
- Bio-based Potential: 3-MHHPA and 3,6-DMHHPA are derived from renewable sources, unlike HHPA and MTHPA, which are petrochemical-based .
Mechanistic Insights :
- The hexahydro structure of 3-MHHPA reduces ring strain compared to MTHPA, enabling slower, more controlled curing and lower exothermic heat generation .
- In photosensitive resins, 3-MHHPA enhances flexibility and heat durability due to its saturated backbone, outperforming anhydrides like tetrahydropthalic anhydride .
Critical Findings :
Q & A
Q. What are the standard methods for synthesizing 3-Methylhexahydrophthalic Anhydride (MHHPA), and how can reaction conditions be optimized?
MHHPA is typically synthesized via catalytic hydrogenation of tetrahydrophthalic anhydride derivatives. A common approach involves using Ni-based catalysts (e.g., Ni/SiO₂ or Ni-Cu/SiO₂) under controlled temperature (150–200°C) and hydrogen pressure (2–5 MPa). Kinetic studies indicate a reaction order of 1 for tetrahydrophthalic anhydride and 0.5 for hydrogen, with rate constants dependent on catalyst activity and dispersion . Optimization requires monitoring reaction progress via gas chromatography (GC) or nuclear magnetic resonance (NMR) to track intermediate conversions.
Q. How should researchers characterize the purity and isomer composition of MHHPA?
MHHPA exists as a mixture of isomers (e.g., hexahydro-1-methyl and hexahydro-4-methylphthalic anhydride). Characterization involves:
- Chromatography : High-performance liquid chromatography (HPLC) or GC to resolve isomer peaks .
- Spectroscopy : Fourier-transform infrared (FTIR) for anhydride carbonyl stretches (~1850 cm⁻¹) and NMR (¹³C and ¹H) to confirm stereochemistry .
- Thermal Analysis : Differential scanning calorimetry (DSC) to assess melting behavior (typically 40–60°C) .
Q. What safety protocols are critical when handling MHHPA in laboratory settings?
MHHPA is a sensitizer and respiratory hazard. Key protocols include:
- Ventilation : Use fume hoods to limit inhalation exposure (TLV < 10 µg/m³ recommended) .
- Personal Protective Equipment (PPE) : Gloves (nitrile), goggles, and lab coats to prevent skin/eye contact .
- Storage : Argon-charged containers at 2–8°C to prevent hydrolysis .
Advanced Research Questions
Q. How do short-term peak exposures to MHHPA impact immunological sensitization in occupational settings?
Cross-sectional studies on hexahydrophthalic anhydride (HHPA, structurally analogous to MHHPA) show that even brief exposures (>50 µg/m³) correlate with elevated immunoglobulin E (IgE) and IgG levels, suggesting a sensitization risk. Researchers should design longitudinal studies with:
- Exposure Monitoring : Real-time air sampling linked to worker activity logs.
- Biomarker Analysis : Radioallergosorbent test (RAST) for IgE and enzyme-linked immunosorbent assay (ELISA) for IgG .
- Statistical Models : Logistic regression to assess dose-response relationships, adjusting for confounding factors like smoking or atopy .
Q. What kinetic models best describe the hydrogenation of tetrahydrophthalic anhydride to MHHPA?
The hydrogenation follows a pseudo-first-order kinetic model with respect to tetrahydrophthalic anhydride. Key parameters include:
Q. How can isomer-specific effects of MHHPA be isolated in epoxy resin applications?
Advanced separation techniques include:
- Chiral Chromatography : Use of chiral stationary phases (e.g., cyclodextrin-based columns) to resolve enantiomers .
- Isomer-Specific Reactivity Studies : Cure kinetics analysis (via rheometry) to compare epoxy crosslinking rates of individual isomers .
- Computational Modeling : Density functional theory (DFT) to predict steric and electronic effects of methyl group positioning .
Q. What analytical strategies resolve contradictions in MHHPA’s sensitization thresholds across studies?
Discrepancies in sensitization thresholds (e.g., low vs. high exposure effects) may arise from:
- Peak Exposure Variability : Transient high-concentration episodes skew dose-response curves .
- Immunological Heterogeneity : Variability in HLA genotypes among exposed populations. Mitigation involves:
- Controlled Chamber Studies : Simulate occupational exposure patterns in animal models.
- Multivariate Analysis : Adjust for covariates like pre-existing asthma or concurrent chemical exposures .
Methodological Guidance
Q. How should researchers design experiments to assess MHHPA’s environmental persistence?
- Hydrolysis Studies : Incubate MHHPA in buffered solutions (pH 4–9) at 25°C, quantifying degradation via LC-MS .
- Photolysis Experiments : Expose MHHPA films to UV light (λ = 254 nm), monitoring anhydride ring opening via FTIR .
Q. What in vitro assays are suitable for evaluating MHHPA’s cytotoxicity?
- Cell Viability Assays : MTT assay on human bronchial epithelial cells (BEAS-2B) exposed to 0.1–100 µg/mL MHHPA .
- Cytokine Profiling : ELISA for IL-6 and TNF-α to assess inflammatory responses .
Data Contradictions and Validation
Q. Why do some studies report conflicting data on MHHPA’s thermal stability?
Variations in purity (e.g., isomer ratios) and experimental conditions (e.g., heating rate in DSC) affect reported melting points and decomposition temperatures. Researchers should:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
